molecular formula C15H27NO4 B13923792 tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13923792
M. Wt: 285.38 g/mol
InChI Key: MSLMMDREPXYFGU-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an azaspiro moiety, with a carboxylate ester group and a hydroxyethoxy substituent. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.

    Introduction of the Carboxylate Ester Group: The carboxylate ester group is introduced via esterification, using reagents like 1,1-dimethylethyl alcohol and a carboxylic acid derivative.

    Addition of the Hydroxyethoxy Group: The hydroxyethoxy group is added through an etherification reaction, using reagents like ethylene glycol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions to form different ether derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or tosylates in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ether derivatives.

Scientific Research Applications

1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its unique structural features.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

1,1-Dimethylethyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the hydroxyethoxy group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar spirocyclic compounds that may lack this functional group.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-6-4-15(5-7-16)10-12(11-15)19-9-8-17/h12,17H,4-11H2,1-3H3

InChI Key

MSLMMDREPXYFGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)OCCO

Origin of Product

United States

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